- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with StereoretentionJournal of the American Chemical Society, 2015, 137(50), 15833-15842,
Cas no 767-12-4 (Cyclohexanol,3,3-dimethyl-)
Cyclohexanol,3,3-dimethyl- structure
Cyclohexanol,3,3-dimethyl- Properties
Names and Identifiers
-
- Cyclohexanol,3,3-dimethyl-
- 3,3-Dimethylcyclohexanol
- 3,3-dimethylcyclohexan-1-ol
- 767-12-4
- EX-A3411
- MFCD00045491
- Z1198148603
- 3,3-dimethyl-cyclohexanol
- Cyclohexanol, 3,3-dimethyl-
- EN300-248583
- BS-49999
- SCHEMBL27958
- DTXSID50870770
- F20634
- 3,3-dimethyl cyclohexanol
- AKOS006272345
- DTXCID40818464
- +Expand
-
- MFCD00045491
- DQBDGNSFXSCBJX-UHFFFAOYSA-N
- InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3
- CC1(C)CCCC(C1)O
Computed Properties
- 128.12018
- 1
- 1
- 0
- 128.12
- 9
- 96.7
- 0
- 0
- 1
- 0
- 0
- 1
- 2.2
- 20.2A^2
Experimental Properties
- 20.23
- 1.4606
- 182.85°C
- 11.5°C
- 66.6℃
- 0.9128
Cyclohexanol,3,3-dimethyl- Price
Cyclohexanol,3,3-dimethyl- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ; -35 °C
1.2 -35 °C
1.2 -35 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile , Water ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Reference
- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom SourceChemistry - A European Journal, 2012, 18(42), 13269-13273,
Cyclohexanol,3,3-dimethyl- Preparation Products
Cyclohexanol,3,3-dimethyl- Related Literature
-
1. Silyl-cupration of an acetylene followed by ring-formationIan Fleming,Eduardo Martínez de Marigorta J. Chem. Soc. Perkin Trans. 1 1999 889
-
2. Raman optical activity of menthol and related moleculesLaurence D. Barron,Brian P. Clark J. Chem. Soc. Perkin Trans. 2 1979 1164
-
Thomas H. Webb,Craig S. Wilcox Chem. Soc. Rev. 1993 22 383
-
4. Deuteron quadrupole resonance studies. Part 9.—1H/2H, 23Na double resonance in some anhydrous and hydrated hydroxidesIan J. F. Poplett,John A. S. Smith J. Chem. Soc. Faraday Trans. 2 1981 77 235
-
5. 259. Alkenylation employing lithium alkenyls. Part VI. The synthesis and spectral properties of some 6 : 6-dimethylcyclohexenyl derivativesE. A. Braude,T. Bruun,B. C. L. Weedon,R. J. Woods J. Chem. Soc. 1952 1419
-
6. Reactions of cyclohexane derivatives in superacidsChristopher Dean,David Whittaker J. Chem. Soc. Perkin Trans. 2 1991 1541
-
Stanislau Bogusz Junior,Paulo Henrique Mar?o,Patrícia Valderrama,Flaviana Cardoso Damasceno,Maria Silvana Aranda,Cláudia Alcaraz Zini,Elina Bastos Caram?o,Arlete Marchi Tavares Melo,José Teixiera Filho,Helena Teixeira Godoy Anal. Methods 2015 7 521
-
Ashish Punia,Priya R. Debata,Probal Banerjee,Nan-Loh Yang RSC Adv. 2015 5 95300
767-12-4 (Cyclohexanol,3,3-dimethyl-) Related Products
- 98-52-2(4-(tert-Butyl)cyclohexanol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 20601-38-1([1,1'-Bi(cyclohexane)]-4,4'-diol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 80-97-7(5-α-cholestan-3-β-ol)
- 589-91-3(4-Methylcyclohexanol)
- 707-37-9(3,5-Dimethyladamantan-1-ol)
- 932-01-4(4,4-Dimethylcyclohexanol)
- 4534-74-1(4-Ethylcyclohexanol)
- 16844-71-6(Epi-Friedelanol)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:767-12-4)Cyclohexanol,3,3-dimethyl-
99%/99%/99%/99%
5.0g/10.0g/25.0g/50.0g
256.0/435.0/957.0/1627.0